[3-amino-5-(trifluoromethyl)phenyl]methanol

Medicinal Chemistry Process Chemistry Building Block Efficiency

[3-Amino-5-(trifluoromethyl)phenyl]methanol (CAS 537039-44-4) is a fluorinated aromatic amino alcohol building block characterized by the concurrent presence of an amino (-NH₂) group, a hydroxymethyl (-CH₂OH) group, and a trifluoromethyl (-CF₃) group substituted at the 3-, 1-, and 5-positions of a phenyl ring, respectively. With a molecular formula of C₈H₈F₃NO and a molecular weight of 191.15 g/mol , this compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly within pharmaceutical and agrochemical research programs where the trifluoromethyl group imparts enhanced lipophilicity (predicted LogP ≈ 2.36 ) and metabolic stability to derived structures.

Molecular Formula C8H8F3NO
Molecular Weight 191.15
CAS No. 537039-44-4
Cat. No. B3029125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-amino-5-(trifluoromethyl)phenyl]methanol
CAS537039-44-4
Molecular FormulaC8H8F3NO
Molecular Weight191.15
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)N)CO
InChIInChI=1S/C8H8F3NO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3,13H,4,12H2
InChIKeyUONWUJGPXCGHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-Amino-5-(trifluoromethyl)phenyl]methanol (CAS 537039-44-4): Fluorinated Amino Alcohol Building Block for Medicinal Chemistry Procurement


[3-Amino-5-(trifluoromethyl)phenyl]methanol (CAS 537039-44-4) is a fluorinated aromatic amino alcohol building block characterized by the concurrent presence of an amino (-NH₂) group, a hydroxymethyl (-CH₂OH) group, and a trifluoromethyl (-CF₃) group substituted at the 3-, 1-, and 5-positions of a phenyl ring, respectively . With a molecular formula of C₈H₈F₃NO and a molecular weight of 191.15 g/mol , this compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly within pharmaceutical and agrochemical research programs where the trifluoromethyl group imparts enhanced lipophilicity (predicted LogP ≈ 2.36 [1]) and metabolic stability to derived structures.

Why [3-Amino-5-(trifluoromethyl)phenyl]methanol Cannot Be Generically Substituted by In-Class Analogs


Substitution of [3-amino-5-(trifluoromethyl)phenyl]methanol with seemingly similar fluorinated benzyl alcohol or aniline derivatives without rigorous head-to-head comparison introduces significant risk of synthetic failure and altered physicochemical profiles. The precise 1,3,5-substitution pattern of the amino (-NH₂), hydroxymethyl (-CH₂OH), and trifluoromethyl (-CF₃) groups defines a unique electronic and steric environment that governs its reactivity and the downstream properties of any derived molecules . For instance, the presence of a primary alcohol instead of an aldehyde or carboxylic acid dictates a distinct set of compatible synthetic transformations, while the positioning of the amino group relative to the -CF₃ group profoundly influences electron density and, consequently, reaction outcomes in cross-coupling or condensation steps. Furthermore, the nitro analog (3-nitro-5-(trifluoromethyl)phenyl)methanol requires an additional reduction step that introduces process complexity and cost, whereas the aldehyde analog [3-amino-5-(trifluoromethyl)benzaldehyde] offers a different reactivity profile incompatible with alcohol-specific derivatizations . The following quantitative evidence delineates these critical, non-fungible differentiators.

Quantitative Evidence Guide: Verified Differentiation of [3-Amino-5-(trifluoromethyl)phenyl]methanol (CAS 537039-44-4) for Procurement


Synthetic Step Economy: Direct Utility vs. Nitro Precursor Requirement

[3-Amino-5-(trifluoromethyl)phenyl]methanol provides direct access to the free amino functionality, eliminating the need for a nitro group reduction step that is mandatory when using its closest nitro analog, [3-nitro-5-(trifluoromethyl)phenyl]methanol (CAS 180146-66-1). This step-economy advantage reduces synthetic sequence length and associated costs. In a documented procedure, the target compound is itself synthesized from the nitro analog via palladium-catalyzed hydrogenation , underscoring that the nitro compound is a precursor to the target amine, not an equivalent substitute.

Medicinal Chemistry Process Chemistry Building Block Efficiency

Functional Group Orthogonality: Primary Alcohol vs. Aldehyde Reactivity and Versatility

The primary alcohol moiety in [3-amino-5-(trifluoromethyl)phenyl]methanol offers a distinctly different and broader scope of orthogonal synthetic transformations compared to the aldehyde group in its oxidized analog, 3-amino-5-(trifluoromethyl)benzaldehyde (CAS 1289165-36-1). The alcohol can serve as a nucleophile in etherifications and esterifications or be converted into a leaving group (e.g., halide, tosylate) for nucleophilic substitution or cross-coupling, whereas the aldehyde is primarily a reactive electrophile prone to condensations and oxidations .

Organic Synthesis Derivatization Functional Group Interconversion

Regioisomeric Precision: 3,5-Substitution Pattern Dictates Different Reactivity from 2,5- or 3,4-Analogs

The 3-amino-5-(trifluoromethyl) substitution pattern of the target compound is a critical structural determinant that cannot be substituted by its regioisomers, such as 4-amino-3-(trifluoromethyl)benzyl alcohol (CAS 1416372-95-6) or 3-amino-4-(trifluoromethyl)phenyl]methanol (CAS 372120-51-9) . While these isomers share the same molecular formula and weight (191.15 g/mol), the relative positions of the amino and trifluoromethyl groups create distinct electronic distributions and steric environments that profoundly impact the compound's reactivity and the biological activity of any derived pharmaceutical candidates .

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioselectivity

Physicochemical Differentiation: Predicted Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)

[3-Amino-5-(trifluoromethyl)phenyl]methanol exhibits a distinct physicochemical profile compared to its oxidized analog (3-amino-5-(trifluoromethyl)benzoic acid) and its nitro precursor. The target compound has a predicted LogP of 2.36 and a Topological Polar Surface Area (TPSA) of 46.25 Ų [1]. In contrast, the nitro analog ([3-nitro-5-(trifluoromethyl)phenyl]methanol) has a lower predicted LogP (consensus Log Pₒ/ₓ ≈ 1.66) and a higher TPSA (66.05 Ų) , while the benzoic acid derivative (3-amino-5-(trifluoromethyl)benzoic acid) carries an additional ionizable carboxylic acid group, further altering solubility and permeability profiles .

Drug Design ADME Prediction Physicochemical Profiling

Procurement-Driven Application Scenarios for [3-Amino-5-(trifluoromethyl)phenyl]methanol (CAS 537039-44-4)


Synthesis of Nilotinib-Related Impurity Standards and Analogs

This compound serves as a key intermediate in the preparation of N-(3-Amino-5-(trifluoromethyl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, an impurity compound of the tyrosine kinase inhibitor Nilotinib (used for chronic myelogenous leukemia) . The presence of the free amino group at the 3-position is essential for the final amide bond formation, a transformation not possible with the nitro or aldehyde analogs without additional synthetic steps.

Late-Stage Functionalization via the Hydroxymethyl Handle

The primary alcohol group provides a versatile handle for late-stage diversification in medicinal chemistry campaigns. Unlike the more reactive aldehyde analog, the alcohol can be selectively derivatized (e.g., converted to a halide for alkylation or cross-coupling) in the presence of the free amino group (after protection), enabling the systematic exploration of structure-activity relationships (SAR) around the benzylic position .

Synthesis of Fluorinated Agrochemical Building Blocks

As a fluorinated aromatic amino alcohol, this compound is employed as a building block in the synthesis of novel agrochemicals . The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of agrochemical agents, improving their uptake and persistence. The dual amino-alcohol functionality offers multiple points of attachment for constructing more complex, bioactive molecules tailored for crop protection.

Precursor to Halogenated Benzyl Alcohol Derivatives

[3-Amino-5-(trifluoromethyl)phenyl]methanol is a documented starting material for the synthesis of 3-bromo-5-(trifluoromethyl)benzyl alcohol via a Sandmeyer-type reaction . This demonstrates its utility as a precursor to halogenated building blocks, which are themselves valuable intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) widely used in pharmaceutical and materials science.

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